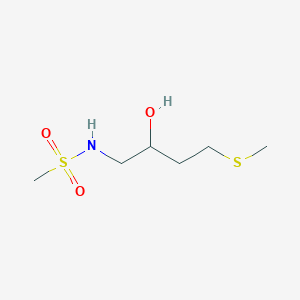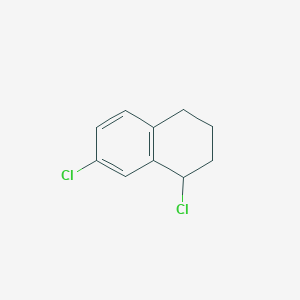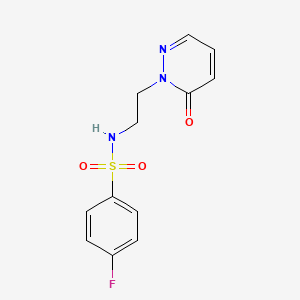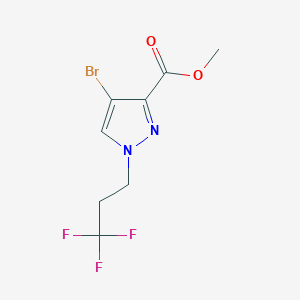
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is a nitrogen-containing heterocyclic compound . The molecule has been studied for its antibacterial potential, with biofilm inhibition studies conducted against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the combination of sulfonamide and benzodioxane .科学的研究の応用
Biomedical Applications
Quinoxaline derivatives, due to their unique structure—where nitrogen atoms replace some carbon atoms in the ring of naphthalene—exhibit a broad spectrum of biomedical applications. These compounds are synthesized by modifying the quinoxaline structure to obtain variations that demonstrate significant antimicrobial activities and potential in treating chronic and metabolic diseases. The versatility of these derivatives allows for their application in various medical and pharmaceutical fields, showcasing their importance in the development of new therapeutic agents (Pereira et al., 2015).
Antimicrobial and Chronic Disease Treatment
Quinoxaline and its analogs have been investigated for their potential as catalyst ligands and their antitumoral properties. The structure allows for the formation of compounds through condensation with ortho-diamines and 1,2-diketones, leading to derivatives with substituted functionalities that arise from various synthetic pathways. These synthesized compounds have shown promising activities against microbial infections and are being explored for their efficacy in treating chronic diseases, underscoring the therapeutic versatility of quinoxaline derivatives (Aastha Pareek and Dharma Kishor, 2015).
Pharmacological Profile
The pharmacological profile of quinoxalinone and its derivatives has been extensively reviewed, highlighting their considerable actions across a spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular actions. The findings suggest that quinoxalinone derivatives can serve as crucial scaffolds for chemists aiming to develop new derivatives with enhanced efficacy and safety in various therapeutic areas (Ramli et al., 2014).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its antibacterial potential, given its demonstrated activity against Escherichia coli and Bacillus subtilis . Further studies could also explore its potential applications in other areas, given the wide range of biological activities associated with sulfonamides and benzodioxane .
作用機序
Target of Action
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases . .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases, potentially leading to effects such as the inhibition of cell proliferation . .
生化学分析
Biochemical Properties
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can induce cell cycle arrest and apoptosis in certain cancer cell lines, demonstrating its potential as an anticancer agent . The compound affects cell signaling pathways, including those involved in gene expression and cellular metabolism . By modulating these pathways, it can alter the behavior of cells, potentially leading to therapeutic benefits in diseases characterized by dysregulated cell signaling.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation can occur under specific conditions, leading to a loss of activity . Long-term studies have also indicated potential cumulative effects on cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in cellular metabolism . These interactions can affect metabolic flux and the levels of various metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWCELJVUQIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)



![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)
